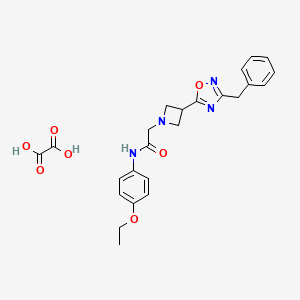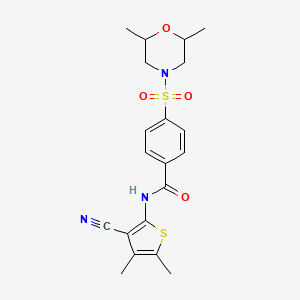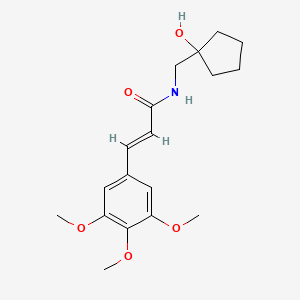
(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
Molecular structure analysis involves understanding the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. This usually involves techniques like X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
This involves studying how the compound reacts with other compounds. It includes understanding the reaction mechanisms, the conditions required for the reaction, and the products formed .Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, reactivity, and stability .Applications De Recherche Scientifique
Chemical Rearrangements and Polymer Synthesis
Research in the domain of acrylamides often explores the chemical reactivity and potential for producing novel polymers or compounds through rearrangements or polymerization processes. For instance, studies on acrylamides have demonstrated their utility in generating diverse molecular structures via chemical rearrangements, such as the O,N and N,N double rearrangement processes. These processes allow for the synthesis of unique oxazinones and diazinones, showcasing acrylamides' potential in creating a variety of chemical structures for further application in material science and drug development (Yokoyama, Hatanaka, & Sakamoto, 1985).
Polymerization for Enhanced Oil Recovery
Acrylamides have been utilized in the synthesis of hydrophobically modified polyacrylamide, which is largely used for enhanced oil recovery. The presence of functional groups, such as iodine, allows for further modifications, making these polymers highly versatile in applications requiring specific chemical functionalities. The polymerization process of such acrylamides has been studied, highlighting their potential in creating materials with unique properties suitable for industrial applications in oil recovery (Huang et al., 2019).
Development of Functional Materials
The functionalization of polyacrylamide substrates for cell mechanobiology research represents another significant application of acrylamides. By incorporating functional groups such as acrylic acid, researchers have been able to create substrates with precise control over mechanical and geometric factors, influencing cell behavior. This application underscores the role of acrylamides in developing biomedical materials that can be tailored for specific research or therapeutic purposes (Poellmann & Wagoner Johnson, 2013).
Drug Delivery Systems
The development of novel drug delivery systems using acrylamides is a field of active research. Acrylamides can be engineered to form hydrogels or polymers that respond to specific stimuli, such as pH changes, enabling controlled drug release. This application highlights the potential of acrylamides in creating advanced pharmaceutical formulations that improve drug efficacy and patient compliance (Kenawy et al., 2007).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[(1-hydroxycyclopentyl)methyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO5/c1-22-14-10-13(11-15(23-2)17(14)24-3)6-7-16(20)19-12-18(21)8-4-5-9-18/h6-7,10-11,21H,4-5,8-9,12H2,1-3H3,(H,19,20)/b7-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMUUHAAMBJENZ-VOTSOKGWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCC2(CCCC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-((1-hydroxycyclopentyl)methyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

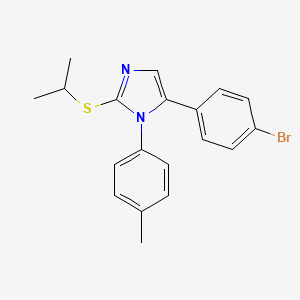
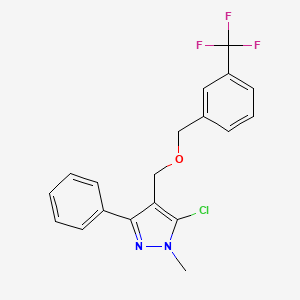
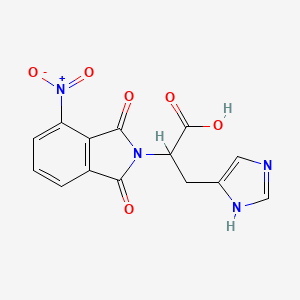
![5-Isopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2683060.png)
![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-ethylphenyl)acetamide](/img/structure/B2683061.png)
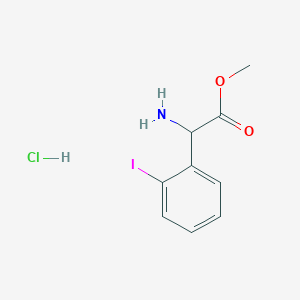
![7-(Chloromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B2683064.png)
![2-(Benzo[d][1,3]dioxol-5-yloxy)-1-(4-cyclopropylidenepiperidin-1-yl)propan-1-one](/img/structure/B2683066.png)
![(5Z)-5-[(3-methoxyphenyl)methylidene]-3-[4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2683067.png)
![1-[(3-Aminophenyl)methyl]piperidin-4-ol](/img/structure/B2683068.png)
![2-(3-methylphenyl)-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)acetamide](/img/structure/B2683069.png)
![N-benzyl-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2683071.png)
